Octylguanidine

Descripción

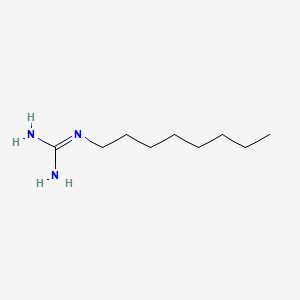

Octylguanidine (C₉H₂₁N₃) is an alkylguanidine derivative comprising an eight-carbon alkyl chain (octyl group) linked to a guanidine moiety. It is notable for its interactions with biological systems, particularly mitochondrial functions, ion transport, and enzyme inhibition. Studies demonstrate its role as a potent inhibitor of plasma membrane ATPase and mitochondrial oxidative phosphorylation in plant roots , as well as its ability to modulate endplate channel currents (EPCs) in neuromuscular junctions . Additionally, this compound exhibits protective effects against mercury-induced renal dysfunction and reperfusion damage in hyperthyroid rat hearts .

Propiedades

Número CAS |

3038-42-4 |

|---|---|

Fórmula molecular |

C9H21N3 |

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

2-octylguanidine |

InChI |

InChI=1S/C9H21N3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |

Clave InChI |

XPYXSZDENRDLKD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C(N)N |

SMILES canónico |

CCCCCCCCN=C(N)N |

Otros números CAS |

3038-42-4 |

Números CAS relacionados |

21409-35-8 (sulfate[2:1]) |

Sinónimos |

octylguanidine octylguanidine sulfate octylguanidine sulfate (2:1) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Alkylguanidine Compounds

Inhibitory Potency on Enzymatic Activity

The inhibitory effects of alkylguanidines on mitochondrial ATPase and oxidative phosphorylation increase with alkyl chain length. Octylguanidine (C8) is the most potent inhibitor among tested derivatives:

| Compound | Mitochondrial ATPase (IC₅₀, μM) | Oxidative Phosphorylation (IC₅₀, μM) | Plasma Membrane ATPase (IC₅₀, μM) |

|---|---|---|---|

| Methylguanidine (C1) | >500 | Slight stimulation | >500 |

| Ethylguanidine (C2) | >500 | Slight stimulation | >500 |

| This compound (C8) | 50 | 100 | 275 |

Data derived from oat root studies .

Longer alkyl chains enhance lipid solubility, facilitating membrane penetration and binding to hydrophobic enzyme domains. For example, this compound inhibits plasma membrane ATPase only after Triton X-100 pretreatment disrupts membrane integrity, suggesting its action depends on accessibility to intracellular targets . In contrast, shorter-chain derivatives (C1–C3) minimally affect these enzymes .

Effects on Ion Channels

Alkylguanidines exhibit voltage-dependent blocking of endplate channels (EPCs), with mechanisms varying by chain length:

This compound uniquely accelerates both inward and outward EPC decay, distinct from shorter-chain derivatives. This suggests a higher affinity for open-channel states or deeper binding within the channel pore due to its extended hydrophobic tail .

Mitochondrial Interactions

This compound specifically inhibits histone-induced mitochondrial respiration, unlike oligomycin or aurovertin. For example:

- Histone f2a stimulates oxygen consumption in liver mitochondria, which this compound inhibits by >80% .

- Oligomycin-inhibited respiration is partially restored by histones, but this compound-induced inhibition remains irreversible .

This specificity implies this compound targets energy transfer intermediates distinct from those affected by other inhibitors.

Therapeutic Potential

This compound demonstrates unique protective effects:

- Renal Protection : Mitigates mercury-induced mitochondrial damage and renal dysfunction by restoring ATP synthesis and reducing oxidative stress .

- Cardioprotection : Reduces reperfusion injury in hyperthyroid rat hearts by preserving mitochondrial integrity .

Mechanistic Insights and Controversies

Early studies by Hollunger suggested methylguanidine was less potent than guanidine in inhibiting mitochondrial respiration . However, Pressman later demonstrated that monosubstituted alkylguanidines gain potency with increasing chain length, reconciling discrepancies through improved membrane permeability . This compound’s dual role as both an enzyme inhibitor and ion channel modulator underscores its multifunctional nature, likely stemming from its balanced hydrophobicity and charge distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.